(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of benzodioxole, thiazole, and thiazolidinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes in the presence of a base such as potassium carbonate.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Thiazolidinone Ring: This step involves the cyclization of thiosemicarbazide with α-haloketones under acidic conditions.
Final Coupling Reaction: The final step involves the condensation of the benzodioxole derivative with the thiazole-thiazolidinone intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets, including enzymes and receptors. The benzodioxole moiety can interact with cytochrome P450 enzymes, leading to the inhibition of drug metabolism . The thiazole and thiazolidinone moieties can interact with various receptors and enzymes, leading to antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar benzodioxole moiety.
Thiazole: A simpler compound with similar thiazole moiety.
Thiazolidinone: A simpler compound with similar thiazolidinone moiety.
Uniqueness
(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of three different bioactive moieties, which can lead to a broad spectrum of biological activities. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S2/c15-8-5-10-9(20-6-21-10)3-7(8)4-11-12(19)18(13(16)23-11)14-17-1-2-22-14/h1-5,16H,6H2/b11-4-,16-13? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFGAUFHEOFSSD-QSGDUHHGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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